1,1-Cyclopropanedicarboxylic acid dimethyl ester chemical structure
1,1-Cyclopropanedicarboxylic acid dimethyl ester chemical structure
Chemical Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
Dimethyl 1,1-cyclopropanedicarboxylate (DMCPD) represents a critical class of "Donor-Acceptor" cyclopropanes (DACs). It serves as a foundational building block in medicinal chemistry, specifically for introducing the gem-disubstituted cyclopropane moiety—a structural motif known to restrict conformational freedom and improve the metabolic stability of drug candidates.
This guide provides a rigorous analysis of DMCPD, moving from its strained structural energetics to industrial-scale synthesis using Phase Transfer Catalysis (PTC), and finally, its downstream utility in synthesizing blockbuster therapeutics like Montelukast and Foretinib .
Chemical Identity & Structural Analysis[1][2][3]
The unique reactivity of DMCPD stems from the high ring strain of the cyclopropane core (~27.5 kcal/mol) coupled with the electron-withdrawing capacity of the geminal diester groups. This creates a "push-pull" electronic environment, making the ring susceptible to specific ring-opening reactions under Lewis acid catalysis, while remaining stable enough for standard nucleophilic substitutions.
Physicochemical Profile[4][5][6]
| Property | Value | Context |
| CAS Number | 6914-71-2 | Unique Identifier |
| IUPAC Name | Dimethyl cyclopropane-1,1-dicarboxylate | |
| Molecular Formula | MW: 158.15 g/mol | |
| Physical State | Colorless to pale yellow liquid | Viscous oil |
| Boiling Point | 196–198 °C | @ 760 mmHg |
| Density | 1.147 g/mL | @ 25 °C |
| Refractive Index | Optical purity check | |
| Solubility | Soluble in MeOH, DCM, EtOAc | Immiscible in water |
Spectroscopic Signature (Diagnostic)
Researchers should validate compound purity using the following diagnostic signals. The high symmetry of the molecule results in a simplified NMR spectrum.
-
NMR (CDCl
, 400 MHz):-
3.76 (s, 6H,
) – Methyl esters. -
1.45 (s, 4H, Cyclopropane
) – The equivalence of the four ring protons confirms the symmetry.
-
3.76 (s, 6H,
-
NMR (CDCl
, 100 MHz):-
170.5 (
), 52.6 ( ), 28.5 (Quaternary ), 15.6 (Cyclopropane ).
-
170.5 (
-
IR (Neat):
-
1730 cm
(Strong stretch), 3005 cm (Cyclopropane stretch).
-
Synthetic Pathways & Mechanistic Insight[10]
While classical methods utilized sodium alkoxides (NaOEt) in ethanol, these suffered from low yields (~30-40%) due to side reactions (Claisen condensation) and difficulty separating the product from unreacted malonate.
The modern industrial standard employs Solid-Liquid Phase Transfer Catalysis (SL-PTC) . This method utilizes mild bases (potassium carbonate) and a quaternary ammonium salt to shuttle ions, suppressing side reactions and boosting yields to >80%.
Mechanism: Double Alkylation (3-exo-tet)
The formation of the cyclopropane ring proceeds via a two-step alkylation. The second step is a kinetically favored intramolecular ring closure, driven by the Thorpe-Ingold effect (gem-dimethyl effect), even though it forms a strained 3-membered ring.
Figure 1: Mechanistic pathway for the PTC-mediated synthesis of DMCPD. The critical step is the rapid intramolecular cyclization.
Experimental Protocol: PTC Method
Objective: Synthesis of DMCPD on a 100g scale. Safety: 1,2-Dibromoethane is a carcinogen and highly toxic. Work in a fume hood.
Reagents & Stoichiometry
-
Dimethyl Malonate (1.0 equiv)
-
1,2-Dibromoethane (1.5 - 2.0 equiv) – Excess drives reaction to completion.
-
Potassium Carbonate (
, Anhydrous, 2.5 equiv) -
Tetrabutylammonium Bromide (TBAB, 1-2 mol%) – Phase Transfer Catalyst.
-
Solvent: DMF (Dimethylformamide) or DMSO.
Step-by-Step Methodology
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient for the slurry), a reflux condenser, and a thermometer.
-
Charging: Add DMF (400 mL),
(fine powder), and TBAB. Stir for 10 minutes to disperse. -
Addition: Add Dimethyl Malonate and 1,2-Dibromoethane simultaneously.
-
Note: Unlike alkoxide methods, exotherm is manageable, but monitor temp.
-
-
Reaction: Heat the slurry to 60–70 °C .
-
Workup (Self-Validating):
-
Cool to room temperature. Filter off the solid inorganic salts (
, excess ). -
Rinse the filter cake with small portions of DMF or Toluene.
-
Concentrate the filtrate under reduced pressure to remove bulk solvent.
-
-
Purification:
Applications in Medicinal Chemistry
DMCPD is not the final drug but the "chassis" upon which complex pharmacophores are built.
Key Pharmaceutical Derivatives
-
Montelukast (Singulair):
-
Role: DMCPD is reduced (using
or Vitride) to 1,1-cyclopropanedimethanol . -
Function: This diol forms the mercaptomethyl side chain of the leukotriene receptor antagonist.
-
-
Foretinib (GSK1363089):
-
1-Aminocyclopropanecarboxylic Acid (ACC):
-
Role: DMCPD undergoes Curtius rearrangement or Hofmann degradation pathways to yield ACC, a non-proteinogenic amino acid found in plant signaling and peptide mimetics.
-
Retrosynthetic Logic Flow
Figure 2: Divergent synthesis pathways from DMCPD to high-value pharmaceutical intermediates.
Safety & Handling Protocols
-
Toxicity: DMCPD is harmful to aquatic life with long-lasting effects (H412).[5]
-
Reactivity: Avoid strong acids and bases unless intended for hydrolysis.
-
Storage: Store in a cool, dry place. The ester linkage is stable, but moisture can lead to slow hydrolysis to the mono-acid over months.
-
Waste: All aqueous waste from the PTC reaction contains dissolved 1,2-dibromoethane (trace). It must be treated as halogenated organic waste, not general aqueous waste.
References
-
Synthesis Mechanism & PTC: White, D. A. (1977).[2] Improved synthesis of cyclopropanedicarboxylates using potassium carbonate. Synthetic Communications, 7(8), 559-568.[2] Link
-
Physical Properties & NMR: Sigma-Aldrich. (n.d.). Dimethyl 1,1-cyclopropanedicarboxylate Product Sheet. Retrieved from [6]
-
Montelukast Application: Shree Ganesh Remedies Ltd. (n.d.). Application of Dimethyl 1,1-cyclopropanedicarboxylate in Montelukast Synthesis. Retrieved from
-
Foretinib Synthesis: GuideChem. (2023). Applications of Diethyl 1,1-cyclopropanedicarboxylate in synthesis of Foretinib. Retrieved from
-
General Cyclopropane Chemistry: Ebner, C., & Carreira, E. M. (2017). Cyclopropanes in Organic Synthesis. Chemical Reviews, 117(18), 11651–11679. Link
Sources
- 1. CAS 6914-71-2: 1,1-Cyclopropanedicarboxylic acid, 1,1-dime… [cymitquimica.com]
- 2. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. CN103864618A - Synthetic process of 1, 1-cyclopropane dicarboxylic acid dimethyl ester - Google Patents [patents.google.com]
- 5. 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | C7H10O4 | CID 2769539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,1-环丙烷二甲酸二甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
